molecular formula C6H9NO4 B2849497 Methyl 3-hydroxy-2-nitrosopent-2-enoate CAS No. 1937358-65-0

Methyl 3-hydroxy-2-nitrosopent-2-enoate

Cat. No.: B2849497
CAS No.: 1937358-65-0
M. Wt: 159.141
InChI Key: BHBYGTHVHISSFS-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-nitrosopent-2-enoate is an organic compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol It is characterized by the presence of a nitroso group, a hydroxyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-nitrosopent-2-enoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a nitroso compound with a hydroxy ester. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-nitrosopent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo esters, while reduction can produce amino esters .

Scientific Research Applications

Methyl 3-hydroxy-2-nitrosopent-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-nitrosopent-2-enoate involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-2-nitrosopent-2-enoate: shares similarities with other nitroso compounds and hydroxy esters, such as:

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

methyl (E)-3-hydroxy-2-nitrosopent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-4(8)5(7-10)6(9)11-2/h8H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBYGTHVHISSFS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C(=O)OC)N=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C(=O)OC)\N=O)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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